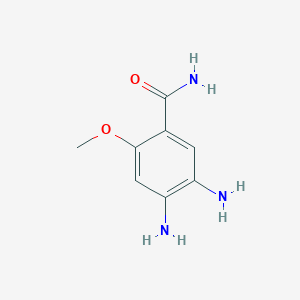







|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([N+:13]([O-])=O)=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8]>CO.[C].[Pd]>[NH2:13][C:3]1[C:2]([NH2:1])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([O:11][CH3:12])[CH:4]=1 |f:2.3|
|


|
Name
|
5-amino-2-methoxy-4-nitrobenzamide
|
|
Quantity
|
3.04 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC(=C(C(=O)N)C1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
palladium carbon
|
|
Quantity
|
110 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 60° C. under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After absorption of hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=O)N)C=C1N)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |